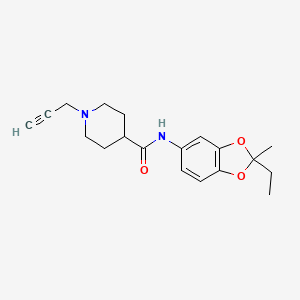

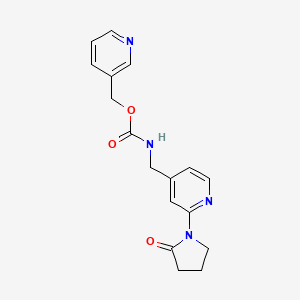

![molecular formula C21H21N3O2 B2682629 N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide CAS No. 2034578-41-9](/img/structure/B2682629.png)

N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions under which the compound reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Aplicaciones Científicas De Investigación

Electrochemical Biosensors

A study by Karimi-Maleh et al. (2014) discusses the development of a highly sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor employs FePt/CNTs nanocomposite and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, showcasing the utility of similar compounds in electrochemical biosensing technologies for detecting and quantifying biological molecules in complex matrices (Karimi-Maleh et al., 2014).

Co-Crystal Formation

Research by Vangala et al. (2012) explores the preparation of nitrofurantoin (NF) co-crystals with various co-formers, including 4,4′-bipyridine, to enhance the photostability and physicochemical properties of NF. This study exemplifies the role of bipyridine derivatives in the formation of co-crystals that can modulate the physical properties of pharmaceutical compounds, suggesting a potential application area for N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide in pharmaceutical crystal engineering (Vangala et al., 2012).

Fluorescent Coordination Polymers

A study by Kan and Wen (2017) describes the synthesis of a one-dimensional coordination polymer with excellent dual functional fluorescent sensor capabilities for detecting hazardous environmental contaminants. The polymer utilizes 2,2′-bipyridine, highlighting the potential of bipyridine derivatives in developing materials for environmental monitoring and sensing applications (Kan & Wen, 2017).

Synthon Polymorphism and Pseudopolymorphism

Mukherjee and Desiraju (2011) investigate synthon polymorphism and pseudopolymorphism in co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid. This research demonstrates the intricate balance of forces in crystal engineering and the utility of bipyridine derivatives in exploring the structural landscape of co-crystals, relevant for pharmaceutical and materials science research (Mukherjee & Desiraju, 2011).

Crystal Engineering with Hydrogen and Halogen Bonds

Saha, Nangia, and Jaskólski (2005) discuss the use of 4-nitrobenzoic acid·4-iodopyridine complexes to exploit both hydrogen and halogen bonding for crystal design. This study suggests the potential of this compound in crystal engineering, where its functionalities could participate in forming novel solid-state structures through strategic non-covalent interactions (Saha, Nangia, & Jaskólski, 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-propan-2-yloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-15(2)26-19-5-3-18(4-6-19)21(25)24-14-16-7-12-23-20(13-16)17-8-10-22-11-9-17/h3-13,15H,14H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKKZQFIPYZQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2682547.png)

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2682553.png)

![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2682555.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)